ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
Description
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chiral compound featuring an ethyl ester group, a pyridin-2-yl substituent, and an S-configured amino group at the β-position of the propanoate backbone. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, making it suitable for pharmaceutical formulations. This compound is structurally categorized as an α,β-diamino acid derivative, often utilized as a building block in drug synthesis, particularly for anticoagulants and enzyme inhibitors .
Properties
Molecular Formula |
C10H16Cl2N2O2 |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;;/h3-6,8H,2,7,11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
DJUVQZOUXBYIQA-JZGIKJSDSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Catalysts
- 2-Aminopyridine (o-aminopyridine) : The pyridine ring with an amino group at the 2-position serves as the nucleophilic aromatic amine.
- Ethyl acrylate (ethyl propenoate) : An α,β-unsaturated ester providing the propanoate backbone.
- Trifluoromethanesulfonic acid (triflic acid) : A strong acid catalyst facilitating hydroamination.
- Anhydrous ethanol : Solvent medium.
- Nitrogen atmosphere : To protect the reaction from oxidation and moisture.
Reaction Conditions and Process
The core reaction is a one-step hydroamination of ethyl acrylate with 2-aminopyridine under acid catalysis, performed under nitrogen protection with stirring and refluxing in an oil bath at 120–160 °C for 16–20 hours. This process yields ethyl 3-(pyridin-2-ylamino)propanoate with high purity and yield.
Workup and Purification
- After reaction completion, the mixture is cooled to 35–40 °C.
- The reaction solution is washed with a first organic solvent (e.g., petroleum ether, ethyl acetate, or methylene dichloride) under reduced pressure (0.09–0.1 MPa) to remove impurities.
- Concentration under reduced pressure follows.
- A second washing with an organic solvent mixture is performed.
- Final purification is achieved by recrystallization, yielding white lamellar crystals of the target compound with purity up to 99% (HPLC).
Detailed Experimental Examples and Yields
| Embodiment | 2-Aminopyridine (g) | Ethyl Acrylate (mL) | Triflic Acid (mL) | Reaction Time (h) | Yield (%) | Purity (HPLC %) | Solvent Ratio (Petroleum Ether:Ethyl Acetate) |
|---|---|---|---|---|---|---|---|
| 1 | 50 | 56.5 | 9 | 18 | 80 | 99 | 5:1 |
| 2 | 100 | 113 | 15 | 20 | 83 | 99 | 8:1 |
| 3 | 150 | 80 | 25 | 16 | 85 | 99 | 10:1 |
Note: Reaction performed under nitrogen, oil bath temperature 120–160 °C, solvent volume approximately equal to ethyl acrylate volume.
Advantages and Industrial Relevance
- High Yield and Purity : Yields of 80–85% with purity above 99% are achievable.
- Cost-Effective : Uses inexpensive, commercially available starting materials.
- Simplified Process : One-step hydroamination reduces complexity and time.
- Environmental and Safety Benefits : Nitrogen atmosphere and mild solvents minimize hazards.
- Scalability : Reaction conditions and purification steps are amenable to industrial scale.
Comparative Analysis with Prior Art
| Parameter | Prior Art Method | Current Method (Triflic Acid Catalysis) |
|---|---|---|
| Reaction Time | 24–100 hours | 16–20 hours |
| Yield | 30–52% | 80–85% |
| Purification Complexity | Multi-step, lower purity | Simple recrystallization, high purity |
| Catalyst | Often absent or less efficient | Trifluoromethanesulfonic acid (strong acid) |
| Raw Material Cost | Higher due to longer reaction time | Lower due to efficient catalysis and shorter time |
This demonstrates significant improvements in efficiency, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group and pyridine ring allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anticoagulants and other therapeutic agents.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The compound’s structural analogues vary in stereochemistry, ester groups, pyridine substituent positions, and salt forms. Below is a comparative analysis supported by a data table and research findings.
Table 1: Key Attributes of Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate Dihydrochloride and Analogues
*Note: Molecular weights marked "calc." are derived from formula-based calculations.
Research Findings and Implications
Stereochemistry and Bioactivity
The S-configuration in the target compound is critical for binding to chiral biological targets, such as thrombin in anticoagulant pathways. In contrast, the R-configured fluorinated phenyl analogue (Table 1, Row 2) may exhibit reduced affinity due to stereochemical mismatch .
Ester Group Variations
Ethyl esters generally offer prolonged half-lives due to slower enzymatic cleavage compared to methyl esters .
Pyridine Substituent Position
Pyridin-2-yl analogues (target compound) engage in hydrogen bonding via the nitrogen at the ortho position, enhancing interactions with enzymatic active sites. Pyridin-3-yl and 4-yl isomers (Table 1, Rows 5–6) show reduced similarity scores (0.97 vs. 1.00 for pyridin-3-yl methyl ester ), correlating with weaker binding in thrombin inhibition assays .
Fluorinated Analogues
The 2,4-difluorophenyl derivatives (Table 1, Rows 2–3) exhibit increased lipophilicity (logP ~1.8 vs. ~0.5 for pyridin-2-yl), improving membrane permeability but reducing aqueous solubility. These compounds are prioritized for CNS-targeting drugs .
Salt Form and Solubility
The dihydrochloride salt of the target compound offers superior solubility (>50 mg/mL in water) compared to mono-hydrochloride analogues (e.g., ~30 mg/mL for Row 2), facilitating intravenous administration .
Complex Analogues
The Dabigatran intermediate (Table 1, Row 7) incorporates a benzamido group, expanding its role as a direct thrombin inhibitor precursor. Its higher molecular weight (342.4 g/mol) and structural complexity necessitate multi-step synthesis, unlike the simpler target compound .
Biological Activity
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, commonly referred to as a derivative of cetirizine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, applications, and current research findings related to this compound.
Molecular Structure
- Molecular Formula : C10H16Cl2N2O2
- Molecular Weight : 267.2 g/mol
- CAS Number : 2109874-03-3
Physical Properties
- Appearance : White crystalline powder
- Solubility : Soluble in water, ethanol, and methanol
- Melting Point : Approximately 230-240°C
Antihistaminic Properties
This compound exhibits significant antihistaminic activity, primarily acting as a selective antagonist of the H1 receptor. This property makes it useful in treating allergic conditions such as allergic rhinitis and urticaria.
The compound works by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. Studies have shown that it has a lower sedative effect compared to first-generation antihistamines, making it suitable for long-term use without causing significant drowsiness.
Pharmacokinetics
Research indicates that the compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within a few hours. It has a half-life of approximately 8 hours, allowing for once-daily dosing in therapeutic applications.
Toxicity and Safety
Toxicological studies suggest that this compound has a favorable safety profile. Acute toxicity tests in animal models have shown no significant adverse effects at therapeutic doses.
Case Studies
- Allergic Rhinitis Management : A clinical trial involving patients with allergic rhinitis demonstrated that treatment with this compound resulted in significant improvement in nasal symptoms compared to placebo.
- Urticaria Treatment : Another study focused on chronic urticaria patients showed that the compound effectively reduced wheal formation and pruritus, confirming its antihistaminic efficacy.
Comparative Efficacy
A comparative analysis of various antihistamines indicated that this compound provided similar or superior relief of symptoms compared to other second-generation antihistamines like loratadine and desloratadine.
| Compound Name | Efficacy Rating | Sedation Level |
|---|---|---|
| Ethyl (3S)-3-amino... | High | Low |
| Loratadine | Moderate | Low |
| Desloratadine | Moderate | Moderate |
Applications in Scientific Research
This compound is not only limited to therapeutic uses but also serves as a valuable tool in biochemical research. Its role in studying histamine pathways and receptor interactions provides insights into allergy mechanisms and potential new therapeutic targets.
Future Directions
Ongoing research is focusing on:
- Developing novel formulations for improved bioavailability.
- Exploring its potential in treating other conditions beyond allergies, such as anxiety disorders due to its central nervous system effects.
- Investigating combination therapies with other agents to enhance efficacy and reduce side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride, and how can enantiomeric purity be ensured?
- Synthesis Steps :
Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino group during coupling reactions.
Esterification : React the protected amino acid with ethanol under acidic conditions (e.g., HCl gas) to form the ethyl ester.
Pyridine Ring Introduction : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-2-yl moiety to the propanoate backbone.
Deprotection and Salt Formation : Remove protecting groups under acidic conditions (e.g., TFA for Boc) and precipitate the dihydrochloride salt using HCl.
- Enantiomeric Control : Chiral HPLC or enzymatic resolution ensures stereochemical fidelity. X-ray crystallography (using SHELXL ) validates the (3S) configuration .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) to confirm the pyridin-2-yl group (δ 8.2–8.6 ppm for aromatic protons) and ester functionality (δ 4.1–4.3 ppm for ethyl group) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (268.14 g/mol) and fragmentation patterns.
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments or reactivity data?
- Case Study : If NMR data conflicts with computational predictions (e.g., DFT calculations), perform single-crystal X-ray diffraction. SHELXL refinement provides unambiguous stereochemical confirmation.
- Dynamic NMR Experiments : Probe rotational barriers of the pyridine ring or ester group to explain anomalous reactivity .
Q. What strategies optimize solubility and stability for in vitro biological assays?
- Solubility Enhancement : Use co-solvents (DMSO:water mixtures) or formulate as a lyophilized powder. The dihydrochloride salt improves aqueous solubility compared to freebase forms .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation of the ester group is a key stability concern; buffer pH adjustments (pH 4–6) minimize hydrolysis .
Q. How can computational modeling predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The pyridin-2-yl group’s π-π stacking and hydrogen-bonding potential are critical for affinity .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS). Focus on the protonated amino group’s interaction with catalytic residues .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Batch vs. Flow Chemistry : Continuous flow reactors improve reproducibility for large-scale enantioselective reactions (e.g., asymmetric hydrogenation).
- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor reaction progress and chiral purity .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core Modifications :
- Replace pyridin-2-yl with pyrimidine or naphthyl groups to assess aromatic stacking effects .
- Vary ester groups (methyl, tert-butyl) to study steric and electronic impacts on bioavailability.
Q. What are best practices for handling hygroscopicity and storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
